molecular formula C10H12BrNO B14847825 2-Bromo-3-cyclopropoxy-6-ethylpyridine

2-Bromo-3-cyclopropoxy-6-ethylpyridine

Cat. No.: B14847825
M. Wt: 242.11 g/mol
InChI Key: SOHDCLFYVSMMOX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-6-ethylpyridine is an organic compound belonging to the pyridine family This compound is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the third position, and an ethyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxy-6-ethylpyridine typically involves the bromination of 3-cyclopropoxy-6-ethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyclopropoxy-6-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: The major product is 3-cyclopropoxy-6-ethylpyridine.

Scientific Research Applications

2-Bromo-3-cyclopropoxy-6-ethylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-6-ethylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to the target site, while the ethyl group may influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

    2-Bromo-3-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

    3-Bromo-6-ethylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Bromo-3-cyclopropylpyridine: Contains a cyclopropyl group instead of a cyclopropoxy group.

Uniqueness: 2-Bromo-3-cyclopropoxy-6-ethylpyridine is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate for synthesizing compounds with specific biological activities and physical properties.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-6-ethylpyridine

InChI

InChI=1S/C10H12BrNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3

InChI Key

SOHDCLFYVSMMOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

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